molecular formula C15H15BrO2S B12680730 1-(Bromophenylmethyl)-4-(ethylsulphonyl)benzene CAS No. 94231-71-7

1-(Bromophenylmethyl)-4-(ethylsulphonyl)benzene

Cat. No.: B12680730
CAS No.: 94231-71-7
M. Wt: 339.2 g/mol
InChI Key: MCLAVHQBTIMMCD-UHFFFAOYSA-N
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Description

1-(Bromophenylmethyl)-4-(ethylsulphonyl)benzene is an organic compound that features a bromophenylmethyl group and an ethylsulphonyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromophenylmethyl)-4-(ethylsulphonyl)benzene typically involves the bromination of phenylmethyl compounds followed by the introduction of an ethylsulphonyl group. The reaction conditions often require the use of bromine or bromine-containing reagents and a suitable solvent such as dichloromethane. The reaction is usually carried out under controlled temperatures to ensure the selective bromination of the phenylmethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Bromophenylmethyl)-4-(ethylsulphonyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine group to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

1-(Bromophenylmethyl)-4-(ethylsulphonyl)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Bromophenylmethyl)-4-(ethylsulphonyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and ethylsulphonyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and processes, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Chlorophenylmethyl)-4-(ethylsulphonyl)benzene
  • 1-(Fluorophenylmethyl)-4-(ethylsulphonyl)benzene
  • 1-(Iodophenylmethyl)-4-(ethylsulphonyl)benzene

Uniqueness

1-(Bromophenylmethyl)-4-(ethylsulphonyl)benzene is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as higher reactivity in substitution reactions compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

CAS No.

94231-71-7

Molecular Formula

C15H15BrO2S

Molecular Weight

339.2 g/mol

IUPAC Name

1-[bromo(phenyl)methyl]-4-ethylsulfonylbenzene

InChI

InChI=1S/C15H15BrO2S/c1-2-19(17,18)14-10-8-13(9-11-14)15(16)12-6-4-3-5-7-12/h3-11,15H,2H2,1H3

InChI Key

MCLAVHQBTIMMCD-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)Br

Origin of Product

United States

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